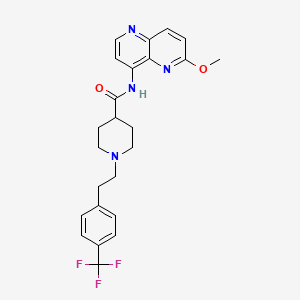
Apoptotic agent-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apoptotic agent-2 is a compound known for its ability to induce apoptosis, a form of programmed cell death Apoptosis is a crucial process in maintaining the balance between cell proliferation and cell death, ensuring the removal of damaged or unnecessary cells
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Apoptotic agent-2 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common reaction conditions include controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Apoptotic agent-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that may have different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Apoptotic agent-2 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in inducing apoptosis in different cell types, including cancer cells.
Medicine: Investigated for its potential use in cancer therapy, where it can selectively induce apoptosis in cancer cells while sparing healthy cells.
Industry: Utilized in the development of new drugs and therapeutic agents, as well as in the production of research reagents and diagnostic tools.
Wirkmechanismus
The mechanism of action of Apoptotic agent-2 involves the activation of specific molecular pathways that lead to apoptosis. This includes the activation of pro-apoptotic proteins such as Bax and Bak, which promote the release of cytochrome c from the mitochondria. This release triggers the activation of caspases, a family of proteases that execute the apoptotic process by cleaving various cellular components. The compound may also interact with death receptors on the cell surface, further promoting apoptosis through extrinsic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Apoptotic agent-2 include:
Curcumin: A natural compound with pro-apoptotic properties, known for its anti-inflammatory and anticancer activities.
Resveratrol: A natural polyphenol that induces apoptosis in cancer cells and has antioxidant properties.
Quercetin: A flavonoid with pro-apoptotic effects, studied for its potential in cancer therapy.
Uniqueness
This compound is unique in its specific mechanism of action and its ability to selectively induce apoptosis in cancer cells. Unlike some other compounds, it may have fewer side effects and a higher specificity for targeting cancer cells, making it a promising candidate for therapeutic development.
Eigenschaften
Molekularformel |
C25H16ClN7S |
|---|---|
Molekulargewicht |
482.0 g/mol |
IUPAC-Name |
(4-chlorophenyl)-[2-(10H-indeno[2,3-b]quinoxalin-11-yldiazenyl)-4-methyl-1,3-thiazol-5-yl]diazene |
InChI |
InChI=1S/C25H16ClN7S/c1-14-24(32-30-16-12-10-15(26)11-13-16)34-25(27-14)33-31-22-18-7-3-2-6-17(18)21-23(22)29-20-9-5-4-8-19(20)28-21/h2-13,29H,1H3 |
InChI-Schlüssel |
AATZRHWKLUHUJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)N=NC2=C3C(=NC4=CC=CC=C4N3)C5=CC=CC=C52)N=NC6=CC=C(C=C6)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-2-[(2-aminooxyacetyl)-methylamino]-3-methylbutanamide](/img/structure/B12409042.png)
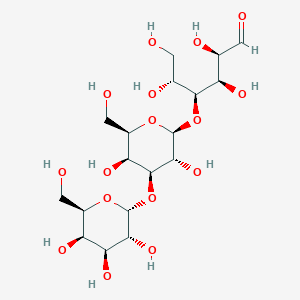
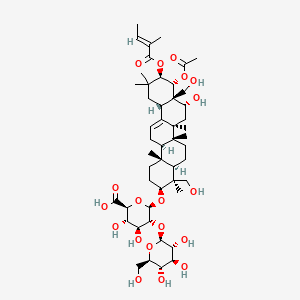
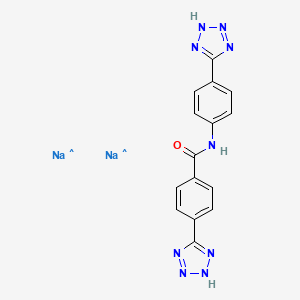
![ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B12409065.png)

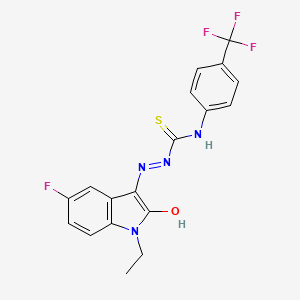
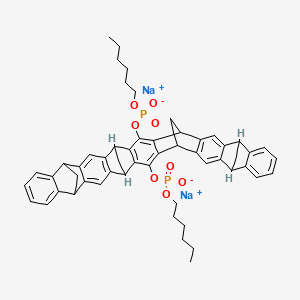
![[(3R)-1-(4-pentan-3-ylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12409083.png)
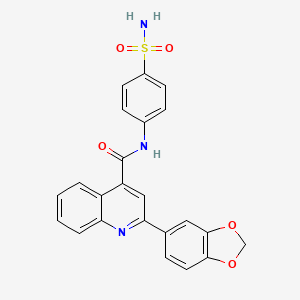
![9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409088.png)

![6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12409109.png)
